molecular formula C10H9NOS B1391960 2-Methoxy-6-(3-thienyl)pyridine CAS No. 740804-52-8

2-Methoxy-6-(3-thienyl)pyridine

Cat. No.: B1391960
CAS No.: 740804-52-8
M. Wt: 191.25 g/mol
InChI Key: WVHFUUUDQZFCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(3-thienyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at the 2-position and a 3-thienyl group at the 6-position. This structural motif combines the electron-donating methoxy group with the conjugated thiophene ring, imparting unique electronic and steric properties.

Properties

IUPAC Name

2-methoxy-6-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-12-10-4-2-3-9(11-10)8-5-6-13-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHFUUUDQZFCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(3-thienyl)pyridine typically involves the coupling of a pyridine derivative with a thienyl derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-methoxypyridine with a thienylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or toluene under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-(3-thienyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H9NOS
  • Molecular Weight : 191.25 g/mol
  • CAS Number : 740804-52-8

The compound features a methoxy group at the 2-position and a thienyl group at the 6-position of the pyridine ring, which contributes to its diverse reactivity and biological properties.

Medicinal Chemistry

2-Methoxy-6-(3-thienyl)pyridine is primarily explored for its potential medicinal applications:

  • Anti-inflammatory and Analgesic Activities : Research indicates that derivatives of thienylpyridines exhibit significant anti-inflammatory effects. For instance, studies have shown that certain synthesized pyridine derivatives can inhibit prostaglandin E2 (PEG2) production, demonstrating their potential as anti-inflammatory agents .
  • Antimicrobial Properties : The compound's structure suggests possible antibacterial activities, making it a candidate for further investigation in the development of new antibiotics .
  • Neuropharmacological Effects : Compounds with similar structures have been studied for their effects on dopamine receptors, indicating potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease .

Materials Science

In materials science, this compound serves as an important building block:

  • Organic Semiconductors : The compound can be utilized in the design of organic semiconductors due to its electronic properties. Its thienyl group enhances charge transport capabilities, making it suitable for use in organic electronic devices.
  • Synthesis of Novel Materials : As a versatile intermediate, it can be employed in the synthesis of complex organic materials with tailored electronic characteristics.

Organic Synthesis

The compound plays a significant role in organic synthesis:

  • Cross-Coupling Reactions : this compound can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of biaryl compounds. This is crucial for synthesizing complex molecules used in pharmaceuticals and agrochemicals .
  • Intermediate for Complex Molecules : It serves as an intermediate for synthesizing more complex heterocycles, which are essential in drug development and material science .

Case Study 1: Anti-inflammatory Activity

A study investigated a series of thienylpyridine derivatives for their anti-inflammatory effects. The results indicated that compounds derived from this scaffold exhibited potent inhibition of PEG2 production, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Organic Electronics

Research focused on the application of this compound in organic electronics demonstrated that films made from this compound showed improved charge transport properties compared to conventional materials. This finding opens avenues for developing more efficient organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(3-thienyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and thienyl groups can enhance its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 2-Methoxy-6-(4-methoxyphenyl)pyridine (1a) :
    Substitution of the 3-thienyl group with a 4-methoxyphenyl group (as in compound 1a from ) increases electron density due to the para-methoxy group’s strong electron-donating effect. This contrasts with the 3-thienyl group, which introduces conjugation and moderate electron-withdrawing effects via sulfur’s electronegativity. Such differences influence reactivity in cross-coupling reactions and ligand-metal interactions .

  • 3-Methoxy-2-phenyl-4-(phenylethynyl)-6-(2-thienyl)pyridine: The positional isomerism of the thienyl group (2-thienyl vs. 3-thienyl) alters molecular symmetry and π-conjugation.

Table 1: Key Properties of 2-Methoxy-6-(3-thienyl)pyridine and Analogs

Compound Name Substituents Key Properties/Applications Reference
This compound 2-OCH₃, 6-(3-thienyl) Ligand design, medicinal chemistry
2-Methoxy-6-(4-methoxyphenyl)pyridine 2-OCH₃, 6-(4-MeO-C₆H₄) Enhanced electron density for catalysis
3-Methoxy-6-methylpyridin-2-amine 3-OCH₃, 6-CH₃, 2-NH₂ Pharmaceutical intermediate
2-Chloro-6-methoxypyridine derivatives 2-OCH₃, 6-Cl, variable R-groups High structural similarity (0.75–0.83)

Physicochemical and Spectral Comparisons

  • LogP and Solubility :
    Methoxy groups generally increase hydrophilicity, whereas thienyl groups add lipophilicity. For example, this compound likely has a LogP between 2.5–3.5, intermediate between the hydrophilic 2-methoxy-6-hydroxypyridine derivatives (LogP ~1.8) and the hydrophobic 6-(2-thienyl) analogs (LogP ~3.8) .
  • UV-Vis Spectra :
    The 3-thienyl group’s conjugation with the pyridine ring may redshift absorption maxima compared to phenyl or pyrimidinyl substituents, as seen in thiophene-containing dyes .

Magnetic and Coordination Properties

Iron(II) complexes with 3-thienyl-substituted pyridines () exhibit spin-crossover (SCO) behavior near room temperature, driven by the thienyl group’s electronic effects. By contrast, methoxy or chloro substituents stabilize high-spin states, underscoring the 3-thienyl group’s unique role in tuning magnetic properties .

Biological Activity

2-Methoxy-6-(3-thienyl)pyridine (CAS No. 740804-52-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a thienyl group at the 6-position. Its molecular formula is C10H9NOSC_{10}H_{9}NOS, which contributes to its unique reactivity and interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7).

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Treatment Duration (h)
MDA-MB-2312.548
MCF-75.072

In one study, treatment with this compound resulted in a decrease in cancer stem cell fractions, indicating its potential to target tumor-initiating cells effectively .

The mechanism by which this compound exerts its effects involves modulation of key metabolic pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential . Additionally, metabolic profiling revealed alterations in glycolysis and lipid metabolism, suggesting a shift towards glucose utilization in treated cells .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity. Studies suggest that it can inhibit the growth of various bacterial strains, potentially through interference with cell wall synthesis or other critical cellular processes.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies

  • Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with varying concentrations of this compound led to significant reductions in cell viability over time, particularly at higher concentrations (25 µM) after 72 hours .
  • Metabolic Profiling : Another investigation into the metabolic effects of this compound on breast cancer cells identified shifts in key metabolites associated with energy production and cellular stress responses, underscoring its multifaceted impact on cell metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-(3-thienyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-(3-thienyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.